8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (IUPAC name) is a purine derivative featuring a hexyl chain at the 7-position and a piperazine moiety substituted with a furan-2-carbonyl group at the 8-position.
Eigenschaften
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-4-5-6-7-10-29-18(24-20-19(29)22(31)26(3)23(32)25(20)2)16-27-11-13-28(14-12-27)21(30)17-9-8-15-33-17/h8-9,15H,4-7,10-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKTUHNVSUEWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H30N6O4
- Molecular Weight : 442.51 g/mol
- Structural Features :
- Purine core structure
- Furan-2-carbonyl group
- Piperazine moiety
The purine structure is integral to many biological processes, including those involving nucleotides and nucleic acids. The furan and piperazine groups may enhance its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to ensure high yields and purity. The general synthetic route includes:
- Formation of the furan-2-carbonyl piperazine derivative.
- Methylation of the purine core.
- Final coupling to form the complete structure.
Biological Activities
Research indicates that compounds similar to 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:
- Anticancer Properties : Potential inhibition of pathways related to tumor growth.
- Neuroprotective Effects : Possible modulation of neuroinflammatory processes through receptor interactions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethylxanthine | Xanthine derivative | Caffeine-like effects |
| 7-Methylxanthine | Methylated purine | Antioxidant properties |
| 4-(Furan-2-carbonyl)piperazine | Piperazine derivative | Potential neuroprotective effects |
The unique combination of functional groups in the target compound may enhance its specificity and efficacy compared to other similar compounds.
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, relevant research highlights its potential:
- Interaction Studies : Techniques such as molecular docking and binding assays can elucidate how the compound interacts with biological macromolecules.
- In Vivo Studies : Future research could involve animal models to assess therapeutic efficacy and safety profiles.
Vergleich Mit ähnlichen Verbindungen
Piperazine Substituent Variations
Key structural analogs differ in the substituents on the piperazine ring and the alkyl chain at the 7-position (Table 1).
Table 1. Structural Comparison of Purine Derivatives
ALDH Inhibition (NCT-501 vs. Target Compound)
NCT-501 demonstrates potent inhibition of ALDH1A1 (IC₅₀ = 6 nM) and ALDH2 (IC₅₀ = 12 nM), with >100-fold selectivity over ALDH3A1 .
Anticancer Activity
The hexyl chain in the target compound may enhance cell penetration compared to shorter chains (e.g., isopentyl in NCT-501), but excessive lipophilicity could reduce aqueous solubility .
Physicochemical Properties
- Polarity: Hydroxyethyl or phenolic substituents (–8) introduce hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
- Crystallography : Tools like Mercury CSD () could analyze packing patterns of these compounds, correlating structural features with stability .
Q & A
Basic: What synthetic routes are commonly employed to prepare 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves modular steps: (1) alkylation of the purine scaffold at the 8-position with a piperazine derivative, (2) functionalization of the piperazine moiety with furan-2-carbonyl groups, and (3) introduction of the hexyl chain at the 7-position. For example, in analogous purine derivatives, propargyl tosylate has been used to alkylate piperazine intermediates under basic conditions (K₂CO₃/DMF, 24h, room temperature) . Characterization relies on 1H/13C NMR for structural confirmation (e.g., piperazine methylene protons at δ 2.58–2.61 ppm, furan carbonyl C=O at ~166 ppm) and HPLC-MS to verify purity (>95%) and molecular ion peaks (e.g., [M+1] in ESI-MS) .
Basic: Which spectroscopic and chromatographic techniques are critical for validating the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., hexyl chain integration at δ 0.88–1.65 ppm, piperazine methylene splitting patterns) .
- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight (e.g., m/z 316 [M+] in EI for related compounds) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>99% in optimized syntheses) .
- IR Spectroscopy : Validates carbonyl groups (e.g., furan C=O stretch at ~1697 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when introducing the hexyl chain at the 7-position of the purine scaffold?
Methodological Answer:
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in alkylation steps .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions for hydrophobic hexyl groups.
- Temperature Control : Gradual heating (e.g., 50–60°C) minimizes side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (hot EtOAc) isolates pure products .
Advanced: What strategies resolve contradictions in biological activity data across cell lines or assays?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Metabolic Stability : Use liver microsomes or CYP450 assays to identify rapid degradation masking efficacy .
- Target Engagement : Employ techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., adenosine receptors) .
- Data Normalization : Include internal controls (e.g., housekeeping genes in qPCR) to mitigate assay variability .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Correlate structural features (e.g., logP, TPSA) with solubility or BBB permeability .
- Docking Studies : Predict binding modes to targets (e.g., kinase or GPCR active sites) using AutoDock Vina or Schrödinger .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity risks .
- Reaction Pathway Simulation : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states .
Advanced: What experimental designs address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading) and identify critical parameters .
- Continuous Flow Systems : Microreactors improve heat/mass transfer for exothermic steps (e.g., furan carbonyl coupling) .
- In-Line Analytics : PAT (process analytical technology) tools like FTIR or Raman monitor reactions in real time .
- Green Chemistry : Replace hazardous solvents (e.g., DMF with Cyrene) and minimize chromatographic steps via crystallization .
Advanced: How do structural modifications (e.g., piperazine substitution patterns) impact target selectivity?
Methodological Answer:
- Piperazine Flexibility : Bulky substituents (e.g., tetrahydrothiopyran) may restrict conformational freedom, enhancing selectivity for rigid binding pockets .
- Electron-Withdrawing Groups : Furan carbonyls increase electrophilicity, potentially improving interactions with nucleophilic residues (e.g., lysine in kinases) .
- Comparative SAR : Synthesize analogs with varied piperazine linkers (e.g., 4-phenyl vs. 4-chlorophenyl) and test in functional assays (e.g., cAMP modulation for GPCRs) .
Advanced: What analytical methods confirm the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24h) and quantify remaining compound using UPLC .
- Solid-State Stability : Accelerated stability testing (40°C/75% RH) with periodic HPLC checks identifies hygroscopicity or polymorphic changes .
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